3,3'-Bis(trifluoromethyl)-4-fluorobiphenyl
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Overview
Description
3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl is an organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3’-bis(trifluoromethyl)benzophenone with appropriate fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents such as dimethylacetamide (DMAc) or dichloroethane (DCE) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and fluorine atom enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their potent antimicrobial properties.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of various fluorinated compounds.
3,3’-Bis(trifluoromethyl)benzophenone: Utilized in organic synthesis and material science.
Uniqueness: 3,3’-Bis(trifluoromethyl)-4-fluorobiphenyl stands out due to the presence of both trifluoromethyl groups and a fluorine atom on the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H7F7 |
---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
1-fluoro-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-5-4-9(7-11(12)14(19,20)21)8-2-1-3-10(6-8)13(16,17)18/h1-7H |
InChI Key |
PDNSFYAYCKXHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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